molecular formula C19H18N4O4S B2407679 N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 903351-45-1

N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2407679
CAS No.: 903351-45-1
M. Wt: 398.44
InChI Key: UXHLVDDGGXDUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide is an organic compound belonging to the class of phenylpyridazines. This compound is characterized by the presence of a pyridazine ring substituted by a phenyl group, and it is known for its potential biological activity and various applications in scientific research.

Scientific Research Applications

N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action for N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide is not available in the retrieved data .

Safety and Hazards

The compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . Other safety precautions include avoiding contact during pregnancy/while nursing, and using personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Substitution Reactions: The phenyl group is introduced to the pyridazine ring through substitution reactions.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit pro-inflammatory cytokines and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13(24)20-15-6-8-17(9-7-15)28(25,26)23-16-5-3-4-14(12-16)18-10-11-19(27-2)22-21-18/h3-12,23H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLVDDGGXDUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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